Edeine F
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Overview
Description
Edeine F is a natural product found in Brevibacillus brevis with data available.
Scientific Research Applications
Edeine Production Enhancement
Edeines, including Edeine F, are antimicrobial peptides with potential applications in antimicrobial, anticancer, and immunosuppressive activities. The production of edeines in Brevibacillus brevis X23 has been enhanced through in situ promoter engineering, which increased edeine production significantly (Liu et al., 2021).
Self-Resistance Mechanism in Producing Organism
In Brevibacillus brevis Vm4, a mechanism of self-resistance to edeine, including Edeine F, has been identified. The enzyme EdeQ modifies edeine to N-acetyledeine, rendering it inactive, and thereby conferring resistance to the antibiotic in the producing organism (Westman et al., 2013).
Improved Production via Genetic Activation
Edeine biosynthesis can be significantly improved by overexpressing the EdeB protein in Brevibacillus brevis. This approach has led to a marked increase in edeine production, demonstrating a potential for increased yield in biomedical applications (Du et al., 2022).
Structural Activity Relationship Studies
Research on the structural activity relationships of edeine analogues, including Edeine F, has revealed insights into their antimicrobial and immunosuppressive activities. These studies are crucial for understanding how modifications in the chemical structure of edeines can influence their biological activity (Czajgucki et al., 2006).
Ribosomal Inhibition Mechanisms
Edeines, including Edeine F, have been shown to inhibit tRNA binding to the ribosomal P site, providing insights into their mode of action as antibiotics. This understanding is essential for exploring edeines as potential therapeutic agents (Dinos et al., 2004).
Impact on Genetic Recombination
Edeine, including Edeine F, influences genetic recombination in Neurospora crassa. This finding suggests that edeines might have broader implications in genetic studies and could be tools in genetic engineering (Grilo & Klingmüller, 2004).
Immunoregulatory Effects
Edeine analogues have been studied for their immunoregulatory effects in mice, offering potential insights into the use of Edeine F in immunomodulation. These studies are crucial for exploring the therapeutic potential of edeines in immune-related disorders (Czajgucki et al., 2006).
properties
CAS RN |
71750-64-6 |
---|---|
Product Name |
Edeine F |
Molecular Formula |
C34H60N12O9 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
(2R,6S,7R)-6-amino-2-[[(2S)-3-amino-2-[[(3R)-3-amino-3-hydroxypropanoyl]-[(2S)-3-amino-2-phenylpropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid |
InChI |
InChI=1S/C34H60N12O9/c35-18-22(21-8-2-1-3-9-21)32(53)46(30(51)17-27(38)48)25(19-36)31(52)44-24(33(54)55)11-6-10-23(37)26(47)16-28(49)45-29(50)20-42-14-7-13-41-12-4-5-15-43-34(39)40/h1-3,8-9,22-27,41-42,47-48H,4-7,10-20,35-38H2,(H,44,52)(H,54,55)(H4,39,40,43)(H,45,49,50)/t22-,23+,24-,25+,26-,27-/m1/s1 |
InChI Key |
WMAKHNPKGVNAJY-DDURVGIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)C(=O)N([C@@H](CN)C(=O)N[C@H](CCC[C@@H]([C@@H](CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)C[C@H](N)O |
SMILES |
C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)CC(N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)CC(N)O |
synonyms |
1-(D-3-phenyl-beta-alanine)edeine B1 edeine F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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